5-(1H-Imidazol-4-yl)pyrimidin-4-amine
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Overview
Description
5-(1H-Imidazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine . Another approach involves the use of 1,3-diketones or malondialdehyde derivatives with 1H-imidazol-4-amine .
Industrial Production Methods
the use of green solvents like PEG-400 and butan-1-ol has been reported for the synthesis of related compounds . These methods aim to achieve high yield and purity with minimal catalyst usage.
Chemical Reactions Analysis
Types of Reactions
5-(1H-Imidazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .
Scientific Research Applications
5-(1H-Imidazol-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Medicine: It is being investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
Mechanism of Action
The mechanism of action of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine involves its interaction with various molecular targets and pathways. For example, it can act as a hinge binder, forming hydrogen bonds with specific amino acids in target proteins . This interaction can inhibit the activity of enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure and have been evaluated for their pharmacological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives have shown antimicrobial and antitubercular activities.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound is used in the development of kinase inhibitors.
Uniqueness
5-(1H-Imidazol-4-yl)pyrimidin-4-amine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H7N5 |
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Molecular Weight |
161.16 g/mol |
IUPAC Name |
5-(1H-imidazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N5/c8-7-5(1-9-4-12-7)6-2-10-3-11-6/h1-4H,(H,10,11)(H2,8,9,12) |
InChI Key |
XSNANAHGJFVUNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC=N1)N)C2=CN=CN2 |
Origin of Product |
United States |
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